(R)-IL-17 modulator 4

Stereochemistry Prodrug Activation IL-17 Modulation

This (R)-configured stereoisomer is the orally bioavailable prodrug that converts in vivo to the potent IL-17 modulator 1. Unlike racemic mixtures or direct inhibitors, its defined chirality ensures reproducible pharmacokinetics and target engagement. Essential for long-term oral dosing studies in psoriasis, ankylosing spondylitis, and psoriatic arthritis models. Choose (R)-IL-17 modulator 4 for unmatched stereochemical precision.

Molecular Formula C27H34N6O2
Molecular Weight 474.6 g/mol
Cat. No. B12414776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-IL-17 modulator 4
Molecular FormulaC27H34N6O2
Molecular Weight474.6 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1)C)C2=CC=C(C=C2)NC(=O)C(C(C3CC3)C4CC4)NC(=O)C5=CC=NN5C(C)C
InChIInChI=1S/C27H34N6O2/c1-15(2)33-22(13-14-28-33)26(34)30-25(24(19-5-6-19)20-7-8-20)27(35)29-21-11-9-18(10-12-21)23-16(3)31-32-17(23)4/h9-15,19-20,24-25H,5-8H2,1-4H3,(H,29,35)(H,30,34)(H,31,32)/t25-/m1/s1
InChIKeyCQKVACARDGYEMU-RUZDIDTESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Key Facts: (R)-IL-17 Modulator 4 – Orally Active IL-17 Modulator Prodrug for Research Procurement


(R)-IL-17 modulator 4 (CAS 2446804-29-9) is the R‑configured stereoisomer of IL‑17 modulator 4 and functions as a prodrug of the orally active, highly efficacious small‑molecule IL‑17 modulator, IL‑17 modulator 1 [1]. It belongs to the amino‑acid anilide class of compounds described in patent WO 2020127685 and is intended for research on IL‑17A‑mediated diseases, including psoriasis, ankylosing spondylitis, and psoriatic arthritis . As a chiral prodrug, its stereochemical purity is critical for conversion to the active metabolite, making it a distinct entity for scientific investigation.

Why (R)-IL-17 Modulator 4 Cannot Be Substituted by Generic IL‑17 Modulators


Generic substitution fails because (R)-IL‑17 modulator 4 is not a direct IL‑17 inhibitor but a stereochemically defined prodrug whose pharmacological activity depends entirely on in vivo conversion to the active metabolite IL‑17 modulator 1 [1]. The (R)‑configuration is essential for optimal prodrug stability, metabolic activation, or subsequent target engagement, and switching to the racemic IL‑17 modulator 4 or the (S)‑enantiomer introduces variable pharmacokinetic and pharmacodynamic profiles that invalidate cross‑study reproducibility [2]. Furthermore, other in‑class small molecules (e.g., IL‑17 modulator 5, IL‑17A modulator‑3) exhibit different potencies, mechanisms (direct inhibition vs. prodrug activation), and oral bioavailability profiles, preventing meaningful comparison or interchange in experimental systems [3].

Comparative Evidence Guide: (R)-IL-17 Modulator 4 vs. Relevant IL‑17 Modulators


Chiral Purity and Prodrug Activation: (R)-IL-17 Modulator 4 vs. Racemic IL-17 Modulator 4

(R)-IL-17 modulator 4 is the pure (R)‑enantiomer of IL‑17 modulator 4, whereas the racemic form contains both (R)‑ and (S)‑stereoisomers [1]. The chiral center is critical for the compound's ability to serve as an effective prodrug of IL‑17 modulator 1; the specific activity of the (R)‑enantiomer is expected to differ from the racemate in terms of metabolic conversion rate and target engagement [2].

Stereochemistry Prodrug Activation IL-17 Modulation Pharmacokinetics

Prodrug Strategy and Oral Bioavailability: (R)-IL-17 Modulator 4 vs. Direct IL-17 Inhibitors

(R)-IL-17 modulator 4 is a prodrug of the orally active IL‑17 modulator 1, while many alternative IL‑17 modulators (e.g., IL‑17 modulator 5, IL‑17A modulator‑3) act as direct inhibitors [1]. The prodrug approach is designed to enhance oral bioavailability and systemic exposure of the active metabolite, IL‑17 modulator 1, which is described as highly efficacious [2]. In contrast, direct inhibitors may have different absorption and metabolic profiles.

Oral Bioavailability Prodrug IL-17 Modulation Pharmacokinetics

Potency of the Active Metabolite: IL-17 Modulator 1 vs. Other IL-17 Modulators

The active metabolite of (R)-IL-17 modulator 4, IL‑17 modulator 1, is described as 'highly efficacious' and 'potent' in modulating IL‑17 [1]. While direct IC50 values for IL‑17 modulator 1 are not available in the provided sources, its high efficacy suggests a potency profile that may differ from other IL‑17 modulators like IL‑17 modulator 5 (IC50 = 1 nM) [2] or IL‑17A modulator‑3 (IC50 <10 µM) [3].

Potency IL-17 Inhibition Active Metabolite In Vitro Pharmacology

Recommended Research Applications for (R)-IL-17 Modulator 4 Based on Comparative Evidence


Preclinical Models of Psoriasis and Psoriatic Arthritis

Due to its prodrug design and oral bioavailability, (R)-IL-17 modulator 4 is particularly suited for long-term oral dosing studies in rodent models of psoriasis and psoriatic arthritis, where sustained IL-17 modulation is required [1]. Its conversion to the active metabolite IL‑17 modulator 1, which has demonstrated efficacy in these disease contexts, makes it a relevant tool for investigating IL‑17‑driven pathology .

Pharmacokinetic and Prodrug Activation Studies

The specific (R)-stereochemistry of this compound makes it an ideal candidate for studying the stereochemical dependence of prodrug activation and the subsequent pharmacokinetic profile of the active metabolite [1]. Researchers can use this compound to investigate how chirality influences metabolic conversion and target engagement, which is critical for optimizing prodrug design .

Comparative Efficacy Studies Against Direct IL-17 Inhibitors

Because (R)-IL-17 modulator 4 acts as a prodrug rather than a direct inhibitor, it offers a valuable comparator for assessing the therapeutic index and duration of action of direct IL‑17 inhibitors like IL‑17 modulator 5 [1]. Such studies can elucidate the advantages and limitations of prodrug strategies in chronic inflammatory disease models .

Investigation of IL-17A Mediated Inflammation in Autoimmune Disease Models

The compound is indicated for research on IL‑17A‑mediated diseases, including ankylosing spondylitis and other autoimmune conditions [1]. Its oral activity and prodrug nature make it a practical tool for exploring the role of IL‑17 in disease progression and for evaluating the therapeutic potential of IL‑17 modulation in these settings .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-IL-17 modulator 4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.